molecular formula C10H12O B1360211 4-Propylbenzaldehyde CAS No. 28785-06-0

4-Propylbenzaldehyde

Cat. No.: B1360211
CAS No.: 28785-06-0
M. Wt: 148.2 g/mol
InChI Key: MAUCRURSQMOFGV-UHFFFAOYSA-N
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Description

4-Propylbenzaldehyde is an organic compound with the molecular formula C10H12O. It is a derivative of benzaldehyde, where a propyl group is attached to the para position of the benzene ring. This compound is used in various chemical syntheses and has applications in different fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Propylbenzaldehyde can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation of benzaldehyde with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

C6H5CHO+C3H7ClAlCl3C6H4(C3H7)CHO+HClC_6H_5CHO + C_3H_7Cl \xrightarrow{AlCl_3} C_6H_4(C_3H_7)CHO + HCl C6​H5​CHO+C3​H7​ClAlCl3​​C6​H4​(C3​H7​)CHO+HCl

Another method involves the oxidation of 4-propyltoluene using an oxidizing agent like potassium permanganate or chromic acid. The reaction conditions typically include a solvent such as acetic acid and a temperature range of 50-70°C.

Industrial Production Methods

In industrial settings, this compound is produced using continuous flow reactors to ensure consistent quality and yield. The process often involves the catalytic oxidation of 4-propyltoluene using air or oxygen in the presence of a metal catalyst such as cobalt or manganese. The reaction is carried out at elevated temperatures and pressures to achieve high conversion rates.

Chemical Reactions Analysis

Types of Reactions

4-Propylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 4-propylbenzoic acid using oxidizing agents like potassium permanganate or nitric acid.

    Reduction: It can be reduced to 4-propylbenzyl alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aldehyde group can undergo nucleophilic substitution reactions to form derivatives like imines or hydrazones.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Ammonia or primary amines in the presence of a catalyst.

Major Products Formed

    Oxidation: 4-Propylbenzoic acid.

    Reduction: 4-Propylbenzyl alcohol.

    Substitution: 4-Propylbenzylidene derivatives.

Scientific Research Applications

4-Propylbenzaldehyde is used in various scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances.

    Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of more complex organic compounds.

Mechanism of Action

The mechanism of action of 4-Propylbenzaldehyde involves its interaction with various molecular targets. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of carboxylic acids. In reduction reactions, it undergoes nucleophilic attack by reducing agents, resulting in the formation of alcohols. The aldehyde group is also reactive towards nucleophiles, allowing for the formation of various derivatives through substitution reactions.

Comparison with Similar Compounds

4-Propylbenzaldehyde can be compared with other similar compounds such as:

    Benzaldehyde: Lacks the propyl group, making it less hydrophobic and less sterically hindered.

    4-Methylbenzaldehyde: Contains a methyl group instead of a propyl group, resulting in different reactivity and physical properties.

    4-Ethylbenzaldehyde: Contains an ethyl group, which is shorter than the propyl group, affecting its chemical behavior and applications.

The uniqueness of this compound lies in its specific structure, which imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields.

Properties

IUPAC Name

4-propylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-2-3-9-4-6-10(8-11)7-5-9/h4-8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAUCRURSQMOFGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6067412
Record name Benzaldehyde, 4-propyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Benzaldehyde, 4-propyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

28785-06-0
Record name 4-Propylbenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28785-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Propylbenzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028785060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzaldehyde, 4-propyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzaldehyde, 4-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6067412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-propylbenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.732
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Record name 4-PROPYLBENZALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AFA5SA2NA5
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Synthesis routes and methods

Procedure details

The compound was synthesized as in Example 3.1 using 4-bromobenzaldehyde (250 mg, 1.35 mmol) in place of 5-bromo-2-formylfuran and propylboronic acid (196 mg, 2.23 mmol) in place of hexylboronic acid to give 4-propylbenzaldehyde (58 mg, 29%). Used without further characterization.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
196 mg
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 4-Propylbenzaldehyde in Amomum tsao-ko?

A: this compound is a constituent of the essential oil extracted from Amomum tsao-ko. While not the most abundant compound, it contributes to the overall aroma profile of the plant. Research using Gas Chromatography-Mass Spectrometry (GC-MS) identified this compound as one of the components in the essential oil, with its concentration varying depending on the extraction method. [, ]

Q2: Does this compound contribute to the antibacterial activity of Amomum tsao-ko essential oil?

A: While Amomum tsao-ko essential oil exhibits antibacterial activity against various bacteria and fungi, this activity is primarily attributed to 1,8-cineole, its major component. [] The isolated contribution of this compound to the antibacterial activity wasn't specifically investigated in the provided research. []

Q3: Are there analytical methods available to specifically quantify this compound in Amomum tsao-ko?

A: While the provided research employed GC-MS for the identification and analysis of Amomum tsao-ko essential oil components, including this compound, specific details regarding a validated method for its quantification weren't outlined. [, ] Developing and validating a targeted analytical method would be necessary to accurately quantify this compound in this plant.

Q4: Beyond its presence in Amomum tsao-ko, are there other research areas exploring this compound?

A: Although the provided research focuses on the identification of this compound in Amomum tsao-ko, this compound might be relevant in other contexts. For example, one study mentions its molecular formula (C10H12O) [], suggesting potential interest in its chemical properties. Further research beyond the scope of these abstracts would be needed to explore other applications or areas of study related to this compound.

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